N-Ethylhomocholine

Description

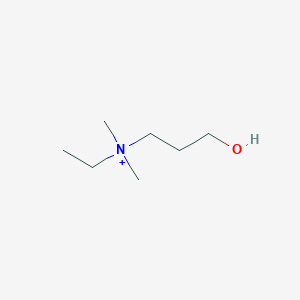

Structure

2D Structure

3D Structure

Properties

CAS No. |

123731-09-9 |

|---|---|

Molecular Formula |

C7H18NO+ |

Molecular Weight |

132.22 g/mol |

IUPAC Name |

ethyl-(3-hydroxypropyl)-dimethylazanium |

InChI |

InChI=1S/C7H18NO/c1-4-8(2,3)6-5-7-9/h9H,4-7H2,1-3H3/q+1 |

InChI Key |

DLPPMKSHLIOSFX-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(C)CCCO |

Canonical SMILES |

CC[N+](C)(C)CCCO |

Other CAS No. |

123731-09-9 |

Synonyms |

ethylhomocholine MEHC N,N-dimethyl-N-ethyl-3-amino-1-propanol N-ethylhomocholine N-ethylhomocholine iodide N-monoethylhomocholine |

Origin of Product |

United States |

Synthetic Methodologies for N Ethylhomocholine

Chemical Synthesis Pathways of N-Ethylhomocholine

The synthesis of this compound is typically accomplished via the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. This section details two such pathways utilizing different starting materials.

Synthesis from N,N-dimethyl-3-amino-1-propanol and Iodoethane (B44018)

A documented method for the synthesis of this compound involves the reaction of N,N-dimethyl-3-amino-1-propanol with iodoethane. In a typical procedure, N,N-dimethyl-3-amino-1-propanol is dissolved in a suitable solvent, such as acetonitrile. An excess of iodoethane is then added to the solution. The reaction mixture is stirred at room temperature for an extended period, often 24 hours, to ensure the completion of the quaternization reaction.

The product, this compound iodide, being a salt, often precipitates out of the reaction mixture. The solid product can then be collected by filtration. Purification is typically achieved by recrystallization. A common solvent system for recrystallization is a mixture of ethanol (B145695) and diethyl ether. The crude product is dissolved in a minimal amount of hot ethanol, and diethyl ether is added portionwise until the solution becomes turbid. Upon cooling, pure crystalline this compound iodide is obtained.

Reaction Scheme: (CH₃)₂N(CH₂)₃OH + CH₃CH₂I → [CH₃CH₂(CH₃)₂N(CH₂)₃OH]⁺I⁻

| Reactant | Molar Mass ( g/mol ) | Role |

| N,N-dimethyl-3-amino-1-propanol | 103.16 | Tertiary Amine |

| Iodoethane | 155.97 | Alkylating Agent |

| Acetonitrile | 41.05 | Solvent |

| Ethanol | 46.07 | Recrystallization Solvent |

| Diethyl Ether | 74.12 | Recrystallization Co-solvent |

Synthesis from Bromoethane (B45996) and 3-dimethylamino-1-propanol

An analogous synthetic route to this compound utilizes bromoethane as the alkylating agent in place of iodoethane. The starting tertiary amine remains 3-dimethylamino-1-propanol. The reaction proceeds via the same SN2 mechanism as the Menschutkin reaction. However, as bromide is a less reactive leaving group than iodide, the reaction conditions may require slight modifications to achieve comparable yields and reaction times.

Generally, the reaction might necessitate a higher temperature or a longer reaction period compared to the synthesis with iodoethane. The choice of solvent can also influence the reaction rate. Polar aprotic solvents are often preferred for this type of reaction.

Upon completion of the reaction, the resulting this compound bromide can be isolated and purified using similar techniques as described for the iodide salt, such as precipitation and recrystallization.

Reaction Scheme: (CH₃)₂N(CH₂)₃OH + CH₃CH₂Br → [CH₃CH₂(CH₃)₂N(CH₂)₃OH]⁺Br⁻

| Reactant | Molar Mass ( g/mol ) | Role |

| 3-dimethylamino-1-propanol | 103.16 | Tertiary Amine |

| Bromoethane | 108.97 | Alkylating Agent |

Methodological Considerations in this compound Synthesis for Research Purity

Achieving high purity of this compound is paramount for its use in research, as impurities can significantly affect experimental outcomes. Several methodological considerations are crucial during its synthesis and purification.

The primary impurities in the synthesis of quaternary ammonium (B1175870) salts like this compound are unreacted starting materials (the tertiary amine and the alkyl halide) and by-products from potential side reactions. The purification process aims to remove these contaminants effectively.

Purification Techniques:

Recrystallization: This is a standard and effective method for purifying solid quaternary ammonium salts. The choice of solvent is critical. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For this compound salts, alcohol-ether mixtures are commonly employed.

Precipitation: The addition of a non-polar solvent (an anti-solvent) to a solution of the quaternary ammonium salt in a polar solvent can induce precipitation of the pure product, leaving impurities in the solution. For instance, adding diethyl ether or hexane (B92381) to a chloroform (B151607) solution of the product can lead to its precipitation.

Washing: The filtered solid product should be washed with a volatile organic solvent in which the product is insoluble to remove any remaining soluble impurities.

Drying: The purified product must be thoroughly dried under reduced pressure to remove any residual solvents, which could interfere with subsequent applications.

Despite a comprehensive search of scientific literature, there is a notable lack of specific documentation detailing the use of This compound as an internal standard for the analytical applications outlined in the user's request. The provided structure is highly specific, focusing solely on the role of this compound in various neurochemical research methodologies.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for acetylcholine (B1216132) and choline (B1196258) quantification.

Its integration in pre-column and post-column reactor configurations.

The optimization of chromatographic and electrochemical parameters in assays involving it.

Its application in brain and cerebrospinal fluid (CSF) microdialysis for the determination of extracellular acetylcholine and choline.

The search results did yield extensive information on the analytical techniques themselves. For instance, methodologies for the quantification of acetylcholine and choline using HPLC-ECD are well-documented. These methods often employ a post-column enzymatic reactor where acetylcholinesterase and choline oxidase are immobilized. nih.gov This reactor facilitates the conversion of acetylcholine and choline to hydrogen peroxide, which is then detected electrochemically. nih.gov

Furthermore, the literature discusses the use of internal standards to ensure accuracy and reproducibility in these analytical methods. Compounds such as acetyl-beta-methylcholine and butyrylcholine have been cited as effective internal standards in HPLC-ECD and other techniques like capillary electrophoresis for the analysis of acetylcholine and choline. nih.govnih.gov The application of these techniques in conjunction with in vivo microdialysis for monitoring neurotransmitter levels in the brain and CSF is also a well-established field of study. nih.govnih.gov

However, across the reviewed literature, this compound is not mentioned as the internal standard of choice for these specific, outlined applications. While the principles of its potential use can be inferred from its structural similarity to choline and acetylcholine, the absence of direct scientific citation and detailed research findings prevents the generation of a scientifically accurate and authoritative article that strictly adheres to the provided outline.

Therefore, due to the lack of available data specifically on the analytical applications of this compound as requested, this article cannot be generated at this time. Further research and published studies explicitly detailing the use of this compound in these contexts would be required to fulfill the user's request.

Analytical Applications of N Ethylhomocholine in Neurochemical Research

Microdialysis Techniques for In Vivo Neurochemical Monitoring

Recovery Rate Determination in Microdialysis Using N-Ethylhomocholine as a Calibrant

Microdialysis is a widely used in vivo sampling technique that allows for the continuous monitoring of extracellular fluid in specific brain regions of awake and freely moving animals. A key challenge in microdialysis is the determination of the probe's recovery rate, which is the efficiency with which the dialysis membrane extracts substances from the surrounding tissue. Accurate determination of the recovery rate is essential for converting the concentration of a substance in the dialysate to its actual extracellular concentration.

This compound can be employed as a calibrant for determining the in vivo recovery of acetylcholine (B1216132). The principle behind this application lies in the assumption that the diffusion characteristics of this compound across the microdialysis membrane are comparable to those of acetylcholine due to their structural similarities.

The "no-net-flux" or "zero-net-flux" method is a common approach for determining recovery rates. In this method, varying concentrations of this compound are added to the perfusion fluid. The difference between the concentration of this compound entering the probe (Cin) and the concentration leaving the probe in the dialysate (Cout) is measured. By plotting the net flux (Cin - Cout) against Cin, a linear relationship is typically observed. The point at which there is no net flux (the x-intercept) represents the endogenous extracellular concentration of the analyte being calibrated, in this case, a theoretical baseline if this compound were the analyte of interest. The slope of this line represents the in vivo recovery rate.

Table 1: Hypothetical Data for Zero-Net-Flux Calibration Using this compound

| Perfusate Concentration of this compound (Cin) (µM) | Dialysate Concentration of this compound (Cout) (µM) | Net Flux (Cin - Cout) (µM) |

|---|---|---|

| 0 | 0.8 | -0.8 |

| 2 | 2.4 | -0.4 |

| 5 | 5.0 | 0.0 |

| 10 | 8.0 | 2.0 |

| 20 | 16.0 | 4.0 |

This interactive table demonstrates the relationship between the perfusate concentration and the net flux of this compound. The point at which the net flux is zero indicates the theoretical endogenous concentration, and the slope of the plotted data would yield the probe's recovery rate.

Tissue Extraction and Preparation Protocols Incorporating this compound

Following in vivo experiments or for post-mortem analysis, brain tissue is often collected to measure the total concentration of neurotransmitters and their metabolites. The accurate quantification of these compounds requires efficient extraction from the tissue matrix and the use of an appropriate internal standard to correct for losses during sample preparation and analysis.

Perchloric Acid Extraction Procedures with this compound as Internal Standard

Perchloric acid is a strong acid commonly used to deproteinize and extract neurochemicals from brain tissue. The procedure involves homogenizing the tissue in a cold solution of perchloric acid, which precipitates proteins while leaving small molecules like acetylcholine and choline (B1196258) in the supernatant.

This compound is an ideal internal standard for the analysis of acetylcholine and choline in these tissue extracts. An internal standard is a compound with similar chemical and physical properties to the analyte of interest that is added in a known amount to the sample before processing. By comparing the signal of the analyte to the signal of the internal standard in the final analysis (e.g., by liquid chromatography-mass spectrometry, LC-MS), any variations in extraction efficiency or analytical response can be corrected for, leading to more accurate quantification.

The process typically involves:

Homogenization: Brain tissue is rapidly dissected and weighed, then homogenized in a specific volume of ice-cold perchloric acid containing a known concentration of this compound.

Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins.

Supernatant Collection: The clear supernatant containing the analytes and the internal standard is carefully collected.

Neutralization/Purification: The supernatant may be neutralized and further purified before injection into the analytical system.

The table below outlines a typical composition of the perchloric acid solution used for extraction.

Table 2: Typical Composition of Perchloric Acid Solution for Tissue Extraction

| Component | Concentration | Purpose |

|---|---|---|

| Perchloric Acid | 0.1 - 0.4 M | Protein precipitation and tissue disruption |

| This compound | 10 - 50 pmol | Internal standard for quantification |

| EDTA | 0.1 mM | Chelates metal ions that can catalyze oxidation |

This interactive table details the components of the extraction solution. The concentration of this compound is chosen to be within the linear range of the analytical instrument and comparable to the expected concentration of the endogenous analytes.

Standardization of Tissue Homogenization and Centrifugation for Neurochemical Analysis

To ensure the reproducibility and accuracy of neurochemical analysis, the protocols for tissue homogenization and centrifugation must be rigorously standardized. The inclusion of this compound as an internal standard is a key part of this standardization, but the physical parameters of the process are equally critical.

Homogenization:

Method: The choice of homogenizer (e.g., ultrasonic, glass-Teflon potter) can affect the efficiency of tissue disruption and the release of analytes. The method should be consistent across all samples.

Temperature: Homogenization is performed on ice to minimize enzymatic degradation of acetylcholine by acetylcholinesterase.

Duration and Speed: The duration and speed of homogenization must be optimized to ensure complete tissue disruption without causing excessive heating.

Centrifugation:

Speed and g-force: Centrifugation at a high g-force (e.g., >10,000 x g) is necessary to effectively pellet all cellular debris and precipitated proteins.

Temperature: Centrifugation is typically carried out at low temperatures (e.g., 4°C) to maintain the stability of the analytes.

Duration: The duration of centrifugation must be sufficient to ensure complete sedimentation.

The following table provides a summary of standardized parameters for these procedures.

Table 3: Standardized Parameters for Tissue Processing

| Parameter | Specification | Rationale |

|---|---|---|

| Homogenization | ||

| Temperature | 0 - 4°C (on ice) | Minimize enzymatic degradation |

| Homogenizer Type | Ultrasonic or Glass-Teflon | Consistent tissue disruption |

| Centrifugation | ||

| Temperature | 4°C | Maintain analyte stability |

| Speed | >10,000 x g | Complete removal of proteins and debris |

| Duration | 10 - 20 minutes | Ensure complete pelleting |

This interactive table outlines the critical parameters that must be controlled during tissue homogenization and centrifugation to ensure the reliability of neurochemical data when using this compound as an internal standard.

Role of N Ethylhomocholine in Investigating Cholinergic System Dynamics

Research on Acetylcholine (B1216132) and Choline (B1196258) Levels in Defined Brain Regions

The precise measurement of acetylcholine and its precursor, choline, in specific brain areas is fundamental to understanding the role of the cholinergic system in various neurological functions. N-Ethylhomocholine has been instrumental in these investigations by providing a stable internal standard for analytical procedures.

Regional Brain Distribution Studies of Acetylcholine and Choline

Understanding how acetylcholine and choline are distributed throughout different brain regions is essential for linking cholinergic activity to specific brain functions. nih.gov this compound has been effectively used as a tool in such neurochemical mapping studies. In research involving rat brain synaptosomes, which are isolated nerve terminals, ethyl analogues of homocholine, including this compound, were synthesized to investigate the specificities of choline uptake and its subsequent acetylation to form acetylcholine. nih.gov

These studies demonstrated that monoethylhomocholine is taken up into synaptosomes with an affinity similar to that of choline, although at a slightly slower rate. nih.gov This characteristic allows it to act as a tracer for the choline transport system across different brain regions. By measuring the distribution of this compound and its acetylated form, researchers can infer the relative activity of cholinergic pathways in various areas of the brain. The table below summarizes the kinetic parameters for the uptake of choline and its ethyl analogues into rat brain synaptosomes. nih.gov

| Compound | Transport Affinity (Km, µM) | Transport Rate (Vmax, nmol/g original tissue/h) |

| Choline | 5.5 | 37.3 |

| Monoethylhomocholine | 5.8 | 11.3 |

| Diethylhomocholine | 8.5 | 8.5 |

This table presents the Michaelis-Menten constant (Km) as a measure of the affinity of the transport system for the compound and the maximum rate of transport (Vmax).

Examination of Neurotransmitter Release Mechanisms

The release of neurotransmitters from presynaptic terminals is a fundamental step in synaptic transmission. This compound has proven to be a useful compound in studies aimed at dissecting the mechanisms of acetylcholine release.

Potassium-Evoked Acetylcholine Release Studies Aided by this compound

Depolarization of the presynaptic membrane by a high concentration of potassium ions (K+) is a standard experimental technique used to induce the release of neurotransmitters. nih.gov This method of "potassium-evoked release" allows researchers to study the Ca2+-dependent exocytotic process. In studies using sliced brain tissue, this compound and its analogues have been employed to differentiate between various pools of acetylcholine storage and release. nih.gov

After incubating brain slices with precursors, the release of both acetylcholine and acetyldiethylhomocholine (the acetylated form of a diethyl analogue) was measured. nih.gov It was observed that while both compounds were released spontaneously, stimulation with an increased potassium concentration selectively enhanced the release of acetylcholine. nih.gov The release of acetyldiethylhomocholine was not significantly changed by the potassium stimulation. nih.gov This differential release pattern suggests that the evoked release of neurotransmitters primarily occurs from a vesicular storage pool, whereas the spontaneous release may originate from both vesicular and cytosolic pools. nih.gov

Analysis of Basal and Stimulus-Evoked Neurotransmitter Release Dynamics

The release of neurotransmitters can be categorized into two main types: basal (spontaneous) release, which occurs in the absence of a specific stimulus, and stimulus-evoked release, which is triggered by an action potential or an experimental stimulus like potassium. nih.gov Research indicates that these two forms of release may be regulated by different molecular mechanisms. nih.gov

Studies utilizing analogues like this compound contribute to this understanding. The finding that potassium stimulation enhances the release of acetylcholine but not acetyldiethylhomocholine from brain slices provides evidence for distinct release pathways. nih.gov It suggests that acetyldiethylhomocholine, after being formed from its precursor, preferentially localizes to the cytosolic compartment rather than being packaged into synaptic vesicles. nih.gov Consequently, it is primarily subject to spontaneous release and not the stimulus-evoked, vesicular release that is characteristic of endogenous acetylcholine. nih.gov This differential behavior allows researchers to probe the specificities of the mechanisms responsible for packaging acetylated compounds into vesicles and their subsequent release. nih.gov

Investigating the Effects of Exogenous Substances on Cholinergic Function

Impact of Nanosized Ginkgo biloba Extract on Acetylcholine Release Efficacy

Extracts of Ginkgo biloba have been investigated for their potential cognitive-enhancing and neuroprotective effects. nih.govnih.gov Some research suggests these effects are mediated, in part, through the modulation of neurotransmitter systems, including the cholinergic system. The development of "nanosized" or nanoparticle formulations of Ginkgo biloba extract aims to increase its bioavailability and efficacy by improving its ability to cross biological barriers like the blood-brain barrier. google.com A proposed benefit of these novel formulations is an enhanced release of acetylcholine from cerebral synapses. google.com

This compound can serve as a precise tool to test these claims and elucidate the mechanism of action. Following administration of nanosized Ginkgo biloba extract, this compound could be used to measure changes in the rate of choline uptake and its subsequent acetylation in the brain. An increase in the formation of acetyl-N-ethylhomocholine would suggest that the extract enhances the presynaptic capacity for acetylcholine synthesis, either by facilitating choline transport or by boosting the activity of choline acetyltransferase. This provides a more specific measure of "efficacy" than simply observing downstream behavioral effects, allowing researchers to confirm a direct impact on the cholinergic synthetic pathway.

Table 4: Reported Effects of Ginkgo Biloba Extract on Neurotransmission

| Substance/Formulation | Proposed/Observed Effect | Reference |

| Ginkgo Biloba Extract (EGb 761®) | Increases extracellular dopamine (B1211576) levels in the prefrontal cortex after repeated administration. | nih.gov |

| Nanoparticle Ginkgo Biloba Extract | Aims to increase bioavailability and enhance acetylcholine release from cerebral cortical synapses. | google.com |

| Flavonoids and Ginkgolides (Constituents) | Believed to be active components contributing to neuroprotective and cognitive-enhancing effects. | nih.govnih.gov |

CDP-choline Influences on Acetylcholine Synthesis and Glucose Metabolism

Cytidine diphosphate-choline (CDP-choline), also known as citicoline, is an endogenous compound that plays a critical role in the synthesis of phosphatidylcholine, a major component of cell membranes. researchgate.net Exogenously administered CDP-choline has been shown to have neuroprotective effects and can influence cholinergic function. It serves as a source of both choline and cytidine, which can be utilized for the synthesis of acetylcholine and nucleic acids, respectively. It is hypothesized that providing an alternative source of choline via CDP-choline could support acetylcholine synthesis without requiring the breakdown of membrane phospholipids, which might be crucial under conditions of high neuronal demand or in neurodegenerative diseases. nih.govresearchgate.net

N Ethylhomocholine in the Study of Neurotransmitter Metabolism and Enzyme Activity

Cholinesterase Activity Measurement and Inhibition Studies

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for hydrolyzing choline-based esters. nih.gov The measurement of their activity and the screening of potential inhibitors are crucial for understanding neurodegenerative diseases and developing therapeutic agents. nih.govnih.gov

The activity of cholinesterases is commonly measured using assays that track the rate of substrate hydrolysis. A widely used technique is the Ellman method, which employs a substrate like acetylthiocholine (B1193921). As the enzyme hydrolyzes acetylthiocholine, it produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be measured spectrophotometrically. Another approach is the pH-stat method, which measures the production of acetic acid from substrate hydrolysis by titrating it with a base to maintain a constant pH.

Table 1: Principles of Common Cholinesterase Activity Assays

| Assay Method | Principle | Measured Product(s) |

| Spectrophotometric (Ellman's Method) | Enzymatic hydrolysis of a thio-substrate (e.g., acetylthiocholine) produces thiocholine, which reacts with a chromogen (DTNB) to produce a colored compound. | Thiocholine |

| Electrochemical (pH-Stat) | Enzymatic hydrolysis of a substrate (e.g., acetylcholine) produces an acid. The rate of acid production is measured by the amount of base needed to maintain a constant pH. | Acetic Acid (Protons) |

| Biosensor-Based | An immobilized enzyme (e.g., choline (B1196258) oxidase) detects the choline produced from the hydrolysis of the primary substrate by cholinesterase. | Choline, Hydrogen Peroxide |

The efficacy of cholinesterase inhibitors is a key area of investigation for diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a therapeutic goal. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). nih.gov These values are determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

Kinetic studies, using methods like Lineweaver-Burk or Dixon plots, are employed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov For example, a study on the inhibitor tolserine (B1244227) used acetylthiocholine as the substrate to determine a Kᵢ value of 4.69 nM and identified its mechanism as partial non-competitive inhibition. nih.gov While various novel inhibitors are routinely evaluated using these standard assays, nih.gov there is no specific literature detailing the use of N-Ethylhomocholine as the substrate in protocols designed to evaluate the efficacy of cholinesterase inhibitors. The evaluation would follow the same principles, but would depend on this compound being a viable and characterizable substrate for the target enzyme.

Choline Oxidase and Acetylcholinesterase Reactor Systems

Immobilized enzyme reactors (IMERs) are advanced analytical tools used in flow-injection analysis and high-performance liquid chromatography (HPLC) systems. They offer high sensitivity and reproducibility for the detection of specific analytes.

For the analysis of cholinergic compounds, IMERs are often constructed by co-immobilizing acetylcholinesterase (AChE) and choline oxidase (ChO) onto a solid support, such as a membrane or porous beads, within a small column. This setup functions through a sequential enzymatic reaction:

A sample containing acetylcholine (B1216132) is introduced into the reactor. The immobilized AChE hydrolyzes acetylcholine into choline and acetic acid.

The newly formed choline is immediately oxidized by the adjacent immobilized ChO, producing betaine (B1666868) and hydrogen peroxide (H₂O₂).

The H₂O₂ is then quantified at an electrochemical detector (e.g., a platinum electrode), generating a signal that is proportional to the original acetylcholine concentration in the sample.

This design allows for the sensitive measurement of acetylcholine in complex biological samples like brain tissue homogenates or microdialysis fluid. While these reactors are typically optimized for acetylcholine and choline, a protocol based on this compound is theoretically plausible. In such a system, this compound would be hydrolyzed by AChE to yield N-ethylcholine. The subsequent action of choline oxidase on N-ethylcholine would be the critical, and currently undocumented, step required for detection.

Table 2: Functional Principle of a Two-Enzyme (AChE/ChO) Immobilized Reactor

| Step | Enzyme | Substrate | Product(s) | Detection Principle |

| 1 | Acetylcholinesterase (AChE) | Acetylcholine | Choline + Acetic Acid | Hydrolysis of the ester bond. |

| 2 | Choline Oxidase (ChO) | Choline + O₂ | Betaine + 2H₂O₂ | Oxidation of choline. |

| 3 | Electrochemical Detector | Hydrogen Peroxide (H₂O₂) | 2H⁺ + O₂ + 2e⁻ | Amperometric detection of H₂O₂ oxidation provides a quantifiable signal. |

Interactions with Other Neurochemical Pathways

The study of neurotransmitter systems often requires the simultaneous measurement of multiple analytes to understand their complex interactions.

In neuroscience research, it is often necessary to measure neurotransmitters from different chemical classes in the same biological sample. Microdialysis coupled with HPLC and electrochemical detection (HPLC-ECD) is a powerful technique for this purpose. Research has demonstrated the successful simultaneous measurement of acetylcholine, choline, and several monoamines and their metabolites, including dopamine (B1211576) (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), 5-hydroxytryptamine (5-HT, or serotonin), and 5-hydroxyindoleacetic acid (5-HIAA), in microdialysis samples from freely moving animals. This allows for the direct investigation of how different neurotransmitter systems, such as the dopaminergic, serotonergic, and cholinergic systems, influence one another following a pharmacological challenge.

For accurate quantification in such complex analyses, especially when dealing with unstable analytes like acetylcholine, the use of an internal standard is critical. An ideal internal standard should be structurally and chemically similar to the analyte of interest but distinguishable by the analytical system. This compound is a logical and suitable candidate for an internal standard in the analysis of acetylcholine and choline due to its close structural similarity. Its slightly different chemical structure would lead to a different retention time on an HPLC column, allowing it to be separated from acetylcholine and choline while co-eluting with other neurotransmitters, thereby enabling precise quantification by correcting for variations in sample processing and injection volume.

Contextualization within Broader Metabolic Pathways and Neuroenergetics Research

The investigation of this compound's metabolic fate and its influence on enzyme activity is intrinsically linked to the broader field of cholinergic neurotransmission and the intricate metabolic pathways that support neuronal function. While direct research into this compound's impact on neuroenergetics is not extensively documented, its role as a choline analog places it at the crossroads of several critical cellular processes.

The primary context for understanding this compound's effects is the metabolic pathway of acetylcholine, a vital neurotransmitter for functions including learning, memory, and muscle contraction. wikipedia.org Acetylcholine is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT). wikipedia.orgwikipedia.org It is subsequently broken down in the synaptic cleft by acetylcholinesterase (AChE). wikipedia.org The efficiency of this cycle is paramount for maintaining proper cholinergic signaling.

Research on ethyl analogues of homocholine, including this compound (referred to as monoethylhomocholine in some studies), has shed light on the specificity of the molecular machinery governing the cholinergic system. nih.gov Studies utilizing rat brain synaptosomes have demonstrated that this compound can compete with choline for uptake into nerve terminals, indicating an interaction with the high-affinity choline transport system. nih.gov

However, the subsequent metabolic processing of this compound diverges significantly from that of choline. While the in situ acetylation of this compound has been observed in slices of the rat cerebral cortex, attempts to measure its acetylation by solubilized choline acetyltransferase in vitro have been unsuccessful. nih.gov This suggests that this compound is a poor substrate for ChAT compared to the natural substrate, choline.

Furthermore, the subcellular localization of the acetylated product, acetyldiethylhomocholine, differs from that of acetylcholine. nih.gov Following its formation, acetyldiethylhomocholine is found to be preferentially localized in the cytosolic fraction of cerebral slices, rather than being concentrated in synaptic vesicles. nih.gov This finding points to a high degree of specificity in the mechanism responsible for transporting newly synthesized acetylcholine into vesicles for storage and subsequent release. nih.gov The release of acetyldiethylhomocholine from brain slices was not enhanced by stimulation with increased potassium ion concentrations, a method that typically evokes the release of vesicular neurotransmitters like acetylcholine. nih.gov

These findings are crucial for understanding the broader metabolic consequences of introducing a choline analog like this compound into the system. By competing with choline for uptake and being a suboptimal substrate for acetylation, this compound can be considered a tool to probe the intricacies of the cholinergic pathway. Its differential handling by the metabolic and transport machinery highlights the stringent structural requirements for efficient cholinergic neurotransmission.

The table below summarizes the comparative metabolic and transport characteristics of Choline and this compound based on available research.

| Feature | Choline | This compound |

| Uptake into Synaptosomes | Transported via high-affinity system. nih.gov | Competes with choline for transport. nih.gov |

| Substrate for Choline Acetyltransferase (in vitro) | Efficiently acetylated. nih.gov | Acetylation not measurable. nih.gov |

| Acetylation in situ (Cerebral Cortex Slices) | Readily acetylated. nih.gov | Measurable, but less efficient than choline. nih.gov |

| Subcellular Localization of Acetylated Product | Concentrated in synaptic vesicles. nih.gov | Preferentially localized to the cytosol. nih.gov |

| Stimulated Release | Released upon K+ stimulation. nih.gov | Release not enhanced by K+ stimulation. nih.gov |

While direct studies on this compound and its impact on neuroenergetics, such as its influence on glucose metabolism or mitochondrial function, are limited, its interference with the acetylcholine synthesis pathway has indirect implications. The synthesis of acetylcholine is an energy-dependent process, relying on the availability of acetyl-CoA, which is primarily derived from glucose metabolism through the Krebs cycle. Any compound that disrupts the normal flow of the cholinergic cycle could potentially have downstream effects on the energetic balance of cholinergic neurons.

Advancements and Future Directions in N Ethylhomocholine Research

Methodological Refinements for Enhanced Sensitivity and Specificity

A critical area of advancement lies in the ability to detect and quantify N-Ethylhomocholine and its metabolites with greater precision. As a molecule that is not naturally electroactive, its detection often relies on indirect methods, pushing innovation in sensor technology. nuph.edu.ua

The future of this compound research will likely benefit from next-generation electrochemical detection systems currently being developed for acetylcholine (B1216132) and choline (B1196258). nuph.edu.uanuph.edu.ua These platforms could be adapted to create highly sensitive and specific assays for this compound. Innovations in this area include novel biosensors that combine high sensitivity with enhanced selectivity and stability. univpm.itmdpi.com

One promising approach involves the use of solid-contact ion-selective electrodes (ISEs), such as those built with a poly(3,4-ethylenedioxythiophene)/poly(styrenesulfonate) (PEDOT/PSS) film as the solid contact. mdpi.com These sensors have demonstrated enhanced Nernstian responses and low limits of detection (in the micromolar to nanomolar range) for acetylcholine. mdpi.com Another advanced technique is based on chemiluminescence, where this compound could be enzymatically converted to produce hydrogen peroxide, which in turn participates in a light-emitting reaction with agents like luminol. nuph.edu.uanuph.edu.ua Such methods are attractive for their simplicity, low cost, and potential for high-throughput screening. researchgate.net

Furthermore, the development of enzyme-functionalized field-effect transistors and biosensors utilizing nanomaterials like gold nanoparticles or functionalized graphene presents a frontier for creating reusable, miniaturized, and highly sensitive detection systems applicable to this compound research. researchgate.netnih.govuq.edu.au These technologies, once adapted, would allow for real-time monitoring of this compound uptake and metabolism in various experimental setups with unprecedented precision.

Exploration of this compound in Diverse Biological Matrices Beyond Neural Tissues

While this compound has been instrumental in neurobiology, its potential as a research tool in other biological systems is a significant area for future exploration. The discovery and characterization of the "non-neuronal cholinergic system" (NNCS) in a wide array of tissues suggest a broad applicability for this compound. univpm.it The NNCS, which includes acetylcholine, synthesizing enzymes, transporters, and receptors, has been identified in non-neuronal cells like those of the immune, cardiovascular, and respiratory systems. univpm.itmdpi.com

In non-neuronal cells, the cholinergic system is involved in fundamental processes such as cell proliferation, migration, and immune response modulation. mdpi.comescholarship.org For instance, lymphocytes possess an extraneuronal cholinergic system, and nicotinic acetylcholine receptors (nAChRs) are known to modulate inflammatory responses in macrophages. univpm.it The future application of this compound in these areas could help elucidate the specific roles of choline transport and metabolism in non-neuronal cholinergic signaling. By tracing the uptake and fate of this compound in immune cells, keratinocytes, or endothelial cells, researchers could gain new insights into how this system functions in tissue homeostasis and pathology.

Potential for this compound as a Tool in Molecular Biology and Omics Research, Particularly in Relation to Cholinergic Gene Expression and Regulation

This compound is poised to become a valuable tool in the fields of molecular biology and omics for dissecting the intricacies of cholinergic gene regulation. The identity of a cholinergic neuron is established and maintained by the expression of a specific battery of genes that control the synthesis, packaging, and transport of acetylcholine. nih.gov The expression of these critical genes is coordinately regulated by terminal selector transcription factors, such as UNC-3 in C. elegans. nih.gov

In this context, this compound can serve as a functional probe to investigate the downstream consequences of genetic manipulations. For example, in studies involving single-cell gene expression analysis, which reveal remarkable heterogeneity among cholinergic neurons, this compound could be used to assess how the unique transcriptomic profile of a cell translates to its functional capacity for choline analogue uptake and acetylation. mdpi.com In experiments where specific cholinergic genes—such as the choline transporter or choline acetyltransferase—are knocked down or overexpressed using techniques like shRNA, this compound provides a means to quantify the direct impact of these genetic changes on the cholinergic phenotype. nih.gov This approach can bridge the gap between gene expression data and cellular function, helping to unravel the complex regulatory networks that define cholinergic cells.

Comparative Studies Employing this compound Across Animal Species and Experimental Models

Research using this compound in rat brain models has provided foundational knowledge about its interaction with the high-affinity choline transport system. [from initial search results] However, expanding these investigations across a wider range of animal species and experimental models is a crucial future direction. Different species may exhibit variations in the kinetics and specificity of their cholinergic systems. Comparative studies in organisms such as mice, including transgenic strains where specific cholinergic receptor subunits or transporters are knocked out, would be particularly informative. nih.gov

For example, studying the uptake and metabolism of this compound in a mouse model with a knocked-down α7 nicotinic acetylcholine receptor could reveal compensatory changes in presynaptic choline transport. nih.gov Simpler organisms like the nematode C. elegans, where the entire cholinergic gene battery is well-defined and regulated by the UNC-3 transcription factor, offer a powerful system for genetic screening to identify new components involved in choline transport and metabolism. nih.gov

The table below summarizes findings from a key study on the transport of choline and its ethyl analogues in rat brain synaptosomes, providing a baseline for future comparative work.

| Compound | Affinity (Km) | Max. Transport Rate (Vmax) |

| Choline | 5.5 µM | 37.3 nmol/g tissue/h |

| Monoethylhomocholine | 5.8 µM | 11.3 nmol/g tissue/h |

| Diethylhomocholine | 8.5 µM | 8.5 nmol/g tissue/h |

| Triethylhomocholine | Not Transported | Not Applicable |

| Data derived from studies on rat brain synaptosomes. |

Development and Research Applications of this compound Analogues

The development and study of analogues of this compound itself have proven to be a fruitful research strategy. By systematically modifying the ethyl group, researchers can probe the structural requirements of the molecular machinery involved in choline uptake and acetylation.

A pivotal study synthesized and utilized a series of ethyl analogues of homocholine—monoethylhomocholine, diethylhomocholine, and triethylhomocholine—to further define the specificity of the choline transport system in rat brain synaptosomes. The results demonstrated that while mono- and diethylhomocholine were recognized and transported by the high-affinity choline uptake system, the triethyl analogue was not, thereby helping to delineate the steric limits of the transporter's binding site.

Furthermore, these analogues revealed specificities in subsequent metabolic and storage processes. For instance, acetyldiethylhomocholine was found to localize preferentially to the cytosol rather than synaptic vesicles, indicating that the vesicular transport mechanism has a stricter substrate specificity than the membrane transporter. [from initial search results] These comparative studies using a homologous series of analogues are invaluable for dissecting the individual steps of cholinergic transmission.

The table below presents comparative data on the uptake of these analogues.

| Analogue | Transported by Choline System? | Relative Affinity (Km) | Relative Transport Rate (Vmax) |

| Monoethylhomocholine | Yes | Similar to Choline | Slower than Choline |

| Diethylhomocholine | Yes | Similar to Choline | Slower than Choline |

| Triethylhomocholine | No | N/A | N/A |

| Findings based on research in rat brain synaptosomes. |

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing N-Ethylhomocholine?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution reactions, with characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Ensure purity validation using HPLC with UV detection (λ = 210–220 nm). For reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and adhere to IUPAC nomenclature guidelines for structural reporting . Preclinical synthesis protocols should align with NIH guidelines for transparent reporting of experimental parameters .

Q. How can researchers optimize analytical techniques for quantifying this compound in biological matrices?

Q. What are the key considerations for designing in vitro assays to evaluate this compound’s cholinergic activity?

Methodological Answer: Use cell lines (e.g., SH-SY5Y neurons) expressing acetylcholine receptors. Include positive (e.g., carbachol) and negative (e.g., atropine) controls. Measure intracellular calcium flux via fluorescent probes (e.g., Fluo-4). Report EC/IC values with 95% confidence intervals and statistical tests (e.g., ANOVA with post-hoc Tukey) .

Advanced Research Questions

Q. How should researchers address contradictions in preclinical data regarding this compound’s neuroprotective effects?

Methodological Answer: Apply triangulation by cross-validating results across multiple models (e.g., in vitro oxidative stress assays vs. in vivo rodent ischemia-reperfusion models). Perform meta-analysis of existing datasets to identify confounding variables (e.g., dosing regimens, animal strain differences). Document discrepancies using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify overlapping targets (e.g., cholinergic signaling, mitochondrial function). Validate findings with CRISPR/Cas9 knockouts of candidate genes. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can researchers design robust pharmacokinetic studies for this compound while minimizing interspecies variability?

Methodological Answer: Use allometric scaling to extrapolate doses from rodents to humans. Employ physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in metabolism (e.g., cytochrome P450 isoforms). Include tissue distribution studies with radiolabeled compounds (e.g., -N-Ethylhomocholine) and validate models using Akaike information criterion (AIC) .

Q. What statistical approaches are critical for validating this compound’s dose-response relationships in heterogenous datasets?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use bootstrapping to estimate confidence intervals for EC values. For heterogenous data, implement mixed-effects models to account for batch variability. Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overreliance on statistical significance .

Data Integrity & Reporting Standards

Q. How should researchers document and archive raw data for this compound studies to ensure reproducibility?

Methodological Answer: Deposit raw spectra, chromatograms, and experimental metadata in public repositories (e.g., Zenodo, Figshare). Use electronic lab notebooks (ELNs) with timestamped entries. Follow the NIH’s guidelines for preclinical data, including detailed descriptions of randomization, blinding, and exclusion criteria .

Q. What frameworks are recommended for reconciling conflicting results between academic and industry studies on this compound?

Methodological Answer: Conduct systematic reviews using PRISMA guidelines to assess bias in industry-funded vs. academic studies. Perform sensitivity analyses to evaluate the impact of study design (e.g., open-label vs. double-blind). Engage in pre-publication peer review to identify methodological flaws (e.g., inadequate controls) .

Ethical & Methodological Pitfalls

Q. How can researchers avoid common pitfalls in synthesizing this compound analogs with unanticipated toxicity?

Methodological Answer: Prioritize in silico toxicity prediction tools (e.g., Derek Nexus, ProTox-II) during analog design. Validate predictions with Ames tests for mutagenicity and hERG assays for cardiotoxicity. Disclose all synthetic byproducts and their potential biological impacts in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.